molecular formula C9H16O3 B13477377 Methyl 3-ethyl-3-isopropyloxirane-2-carboxylate

Methyl 3-ethyl-3-isopropyloxirane-2-carboxylate

Katalognummer: B13477377
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: MEIMZNNNRFZQOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring containing an oxygen atom. The presence of the oxirane ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate can be achieved through large-scale epoxidation processes. These processes often utilize catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and hydroxy acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted oxiranes and other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new bonds and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-phenyloxirane: Another oxirane compound with a phenyl group instead of the ester functionality.

    1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane: A polymeric oxirane with different substituents.

Uniqueness

Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific ester functionality and the presence of both ethyl and isopropyl groups. These structural features impart distinct reactivity and properties, making it valuable for specific applications in synthesis and industrial processes.

Eigenschaften

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

methyl 3-ethyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-5-9(6(2)3)7(12-9)8(10)11-4/h6-7H,5H2,1-4H3

InChI-Schlüssel

MEIMZNNNRFZQOT-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(O1)C(=O)OC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.